molecular formula C21H21N5OS B11273621 1-(indolin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

1-(indolin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B11273621
M. Wt: 391.5 g/mol
InChI Key: OSVJIKYTEZYPQI-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a combination of indole, imidazole, and triazole moieties

Properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C21H21N5OS/c1-15-6-8-17(9-7-15)24-12-13-26-20(24)22-23-21(26)28-14-19(27)25-11-10-16-4-2-3-5-18(16)25/h2-9H,10-14H2,1H3

InChI Key

OSVJIKYTEZYPQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic synthesis. The process may start with the preparation of the indole and imidazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states of the sulfur atom or other functional groups.

    Reduction: Reduction reactions could target the imidazole or triazole rings, potentially leading to ring-opening or other structural changes.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole, imidazole, or triazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of multiple heterocyclic rings makes it a candidate for binding to various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific proteins or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indole, imidazole, or triazole derivatives. Examples could be:

  • 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE
  • 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE

Uniqueness

The uniqueness of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[7-(4-METHYLPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE lies in its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

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